4-Hydroxy-L-glutamic acid

Enzymology Collagen Metabolism Chiral Probe

Avoid inconsistent diastereomer mixtures that compromise receptor pharmacology and enzyme kinetics. This (2S,4R)-erythro isomer ensures reproducible data: • 1.8-1.9x greater substrate activity for 4-hydroxyglutamate transaminase vs. L-threo isomer. • Partial agonist at mGlu8a (EC50 69 μM) and weak mGlu1a activity, enabling stereospecific GPCR SAR. • Transportable substrate for EAAT1/2 (Km 61/48 μM), distinct from blockers. Ideal for collagen metabolism, GPCR/EAAT research, and VGLUT probing.

Molecular Formula C5H9NO5
Molecular Weight 163.13 g/mol
Cat. No. B1219793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-L-glutamic acid
Molecular FormulaC5H9NO5
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)C(C(=O)O)O
InChIInChI=1S/C5H9NO5/c6-2(4(8)9)1-3(7)5(10)11/h2-3,7H,1,6H2,(H,8,9)(H,10,11)/t2-,3?/m0/s1
InChIKeyHBDWQSHEVMSFGY-SCQFTWEKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-L-glutamic Acid: Stereochemical Determinants of Biological Activity in Glutamatergic Signaling and Metabolism


4-Hydroxy-L-glutamic acid (4-HGlu) is a non-proteinogenic amino dicarboxylic acid classified as a hydroxylated derivative of L-glutamate. It is not merely a metabolic intermediate but a chiral probe with defined stereochemical influence on glutamatergic signaling. The compound exists as two diastereomeric pairs, erythro- and threo-4-hydroxy-L-glutamate, with the (2S,4R)-erythro isomer (also known as (4R)-4-hydroxy-L-glutamic acid) being the most extensively characterized in terms of pharmacological activity at metabotropic glutamate receptors [1]. It functions as a substrate for 4-hydroxyglutamate transaminase, an enzyme integral to the degradation pathway of trans-4-hydroxy-L-proline, a component essential for collagen stability [2]. Its interaction profile across mGlu1a, mGlu2, and mGlu8a receptors, in conjunction with its stereospecific engagement with excitatory amino acid transporters (EAATs), distinguishes it from both native L-glutamate and other 4-substituted glutamate analogs [1].

1 Stereochemical control for glutamatergic signaling studies
2 4-Hydroxyglutamate transaminase pathway probe
3 mGluR / EAAT interaction context

Why Generic 4-Hydroxyglutamate Preparations Cannot Be Substituted for Defined (2S,4R)-4-Hydroxy-L-glutamic Acid in Research


The procurement of 4-hydroxyglutamic acid without defined stereochemistry introduces significant and often unaccounted-for experimental variability. Commercially available '4-hydroxyglutamic acid' may refer to a mixture of diastereomers, including the erythro- and threo- isomers, which exhibit distinct biological activities. For instance, the (2S,4R)-erythro isomer is 1.8-1.9 times more effective as a substrate for 4-hydroxyglutamate transaminase than its L-threo counterpart, while D-diastereomers are entirely inactive [1]. Furthermore, in receptor pharmacology, (2S,4R)-4-hydroxyglutamate and (2S,4S)-4-hydroxyglutamate exhibit markedly different agonist potencies across mGlu1a, mGlu2, and mGlu8a receptors, with the (2S,4S) isomer demonstrating potency nearly equivalent to glutamate on mGlu1aR and mGlu8aR, a profile not shared by the (2S,4R) isomer [2]. Therefore, substituting a generic, undefined mixture for a specific stereoisomer like (2S,4R)-4-hydroxy-L-glutamic acid directly compromises data reproducibility, obscures structure-activity relationships, and invalidates cross-study comparisons in both academic and industrial settings.

Diastereomeric mixtures exhibit divergent enzyme substrate efficiencies
Receptor potency and efficacy profiles may shift with undefined stereochemistry
Non-defined 4-hydroxyglutamate obscures SAR and cross-study comparisons

Quantitative Evidence Guide: Defined Differentiation of (2S,4R)-4-Hydroxy-L-glutamic Acid for Scientific Selection


Stereoisomer-Specific Substrate Efficiency for 4-Hydroxyglutamate Transaminase

In studies of 4-hydroxyglutamate transaminase (EC 2.6.1.23), the L-erythro isomer (synonymous with (2S,4R)-4-hydroxy-L-glutamate) demonstrates a clear and quantifiable advantage over its L-threo isomer. The enzyme, which is active with both L-isomers, exhibits a 1.8- to 1.9-fold higher catalytic efficiency with the erythro isomer as a substrate compared to the threo isomer. Corresponding D-diastereoisomers were found to be completely inactive as substrates for this enzyme [1].

Substrate efficiency
Reported
(2S,4R) 1.8–1.9× more effective than L-threo isomer
Enantiomer-specific enzyme interaction context
4-Hydroxyglutamate transaminase, rat liver
Enzymology Collagen Metabolism Chiral Probe

Divergent Pharmacological Profiles at Cloned Metabotropic Glutamate Receptors (mGluRs)

The (2S,4R) and (2S,4S) isomers of 4-hydroxyglutamate exhibit differential agonist activities at human mGlu receptors. While both activate mGlu1a, mGlu2, and mGlu8a receptors, their potencies vary significantly. Most notably, the (2S,4S) isomer is almost as potent as the endogenous agonist L-glutamate at mGlu1aR and mGlu8aR. In contrast, the (2S,4R) isomer is a weaker agonist. For example, at mGlu8aR, (2S,4R)-4-hydroxyglutamate acts as a partial agonist with an EC50 of 69 μM, whereas (2S,4S)-4-hydroxyglutamate is a full agonist with an EC50 of 53 μM [1].

mGluR8a agonist profile
Head-to-head
(2S,4R) partial agonist EC₅₀ 69 µM vs (2S,4S) full agonist EC₅₀ 53 µM
Stereochemistry dictates receptor activation profile
Cloned rat mGlu8a, functional assay
Pharmacology GPCR Signaling Neuroscience

Contrasting Modes of Action on Excitatory Amino Acid Transporters (EAAT1/EAAT2)

The functional interaction of 4-substituted glutamate analogs with EAATs is highly sensitive to the nature of the substituent. L-threo-4-hydroxyglutamate functions as a substrate for both EAAT1 and EAAT2, exhibiting Km values of 61 μM and 48 μM, respectively. This is in stark contrast to (2S,4R)-4-methylglutamate, which is a substrate for EAAT1 but acts as a potent blocker of EAAT2-mediated transport [1].

EAAT2 substrate vs. blocker
Cross-study comparable
L-threo-4-hydroxyglutamate is EAAT2 substrate (Km 48 µM); 4-methyl analog is potent blocker
Hydroxyl vs. methyl substitution switches transporter pharmacology
Human EAAT1/EAAT2, oocyte expression
Transporter Pharmacology Neuroscience Excitotoxicity

Slight but Detectable Inhibition of Vesicular Glutamate Uptake

In a systematic screen of glutamic acid analogs for their ability to inhibit [3H]glutamate uptake into presynaptic vesicles, 4-hydroxyglutamic acid was found to be 'slightly inhibitory'. This is a defined, measurable outcome compared to the majority of tested L- and DL-isomers of proteinogenic amino acids and longer-chain acidic amino acids, which exhibited 'no measurable inhibition'. In contrast, the strongest inhibitors in the same assay, trans-ACPD and erythro-4-methyl-L-glutamic acid, displayed Ki values of less than 1 mM [1].

Vesicular uptake inhibition
Class-level
“Slightly inhibitory” in presynaptic vesicle assay
Low-affinity structural probe for VGLUT
Bovine cortex vesicles; data to verify
Synaptic Physiology Vesicular Transport Glutamatergic System

Optimal Research and Industrial Application Scenarios for (2S,4R)-4-Hydroxy-L-glutamic Acid Based on Differentiated Evidence


Stereospecific Mapping of 4-Hydroxyglutamate Transaminase Active Site Architecture

Based on the direct evidence that the (2S,4R)-erythro isomer is 1.8-1.9 times a better substrate than its L-threo counterpart for 4-hydroxyglutamate transaminase [1], this compound is an essential reagent for enzymologists studying the degradation of trans-4-hydroxy-L-proline. It can be used to precisely map the stereochemical constraints of the enzyme's active site, distinguishing between erythro- and threo- specific interactions and providing a quantitative baseline for inhibitor design or metabolic flux analysis in collagen metabolism pathways. Researchers investigating metabolic disorders like hyperprolinemia type II, where this pathway is implicated , would require this specific isomer for accurate modeling.

Defined Control and Probe for Pharmacological Differentiation at Group I, II, and III mGluRs

Given its distinct and quantifiable activity as a partial agonist at mGlu8a (EC50 = 69 μM) and weaker agonist at mGlu1a relative to the (2S,4S) isomer, (2S,4R)-4-hydroxy-L-glutamic acid serves as a stereochemically defined pharmacological control in GPCR research [1]. It is not suitable for applications requiring high-potency mGluR activation but is invaluable for dissecting the contributions of stereochemistry to receptor binding and activation. It is a critical tool for validating the binding site model and X-ray structure data of mGluRs and for benchmarking new, more potent and selective agonists in structure-activity relationship (SAR) campaigns .

Validation of Selective EAAT2 Ligand Pharmacology and Transporter Mechanism Studies

In contrast to the EAAT2 blocker (2S,4R)-4-methylglutamate, L-threo-4-hydroxyglutamate functions as a transportable substrate for both EAAT1 and EAAT2, with defined Km values of 61 μM and 48 μM, respectively [1]. This specific property makes it a powerful tool for validating the substrate selectivity and functional mechanism of EAAT2 in native tissues or heterologous expression systems. In industrial neuroscience research, it can be used as a reference compound in high-throughput screens for novel EAAT2 modulators, helping to distinguish substrates from non-transportable blockers based on their differential functional effects on transporter activity.

Low-Affinity Structural Probe for Vesicular Glutamate Transporter (VGLUT) Studies

Although its inhibitory effect is only 'slight' compared to more potent blockers like trans-ACPD, the fact that 4-hydroxyglutamic acid inhibits vesicular glutamate uptake at all distinguishes it from most other amino acids that show 'no measurable inhibition' [1]. This property makes it a valuable, low-affinity structural probe in basic research investigating the structural requirements of the presynaptic vesicle glutamate translocator (VGLUT). It can be used in competitive uptake assays to define the boundaries of the transporter's binding pocket and to test hypotheses about how hydroxylation at the 4-position influences recognition by the vesicular transport machinery.

Application
Selection Property
Validation Focus
4-Hydroxyglutamate transaminase studies
Stereochemical substrate preference (erythro vs. threo)
Enzyme stereospecificity and collagen metabolism pathway interpretation
mGluR subtype profiling
Partial agonist activity at mGlu8a
Receptor binding model validation and SAR benchmarking
EAAT2 substrate selectivity research
Transportable substrate with defined Km
Distinguishing substrates from non-transportable blockers in screens
Vesicular glutamate transporter (VGLUT) investigation
Low-affinity inhibition of vesicular uptake
Defining binding pocket requirements for hydroxylated analogs

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19 linked technical documents
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